molecular formula C13H21NO8 B3183158 Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside CAS No. 715649-25-5

Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside

Cat. No.: B3183158
CAS No.: 715649-25-5
M. Wt: 319.31 g/mol
InChI Key: VYDBDCQBZQQWCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of protecting groups such as acetates for the hydroxyl groups and subsequent deprotection steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale synthesis using similar protection and deprotection strategies, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside is used in several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside involves its interaction with various molecular targets. The amino group at the 6th position allows it to form hydrogen bonds and other interactions with biological molecules, influencing pathways involved in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside
  • Methyl 6-amino-6-deoxy-2,3,4-trifluoroacetate-D-glucopyranoside
  • Methyl 6-amino-6-deoxy-2,3,4-trichloroacetate-D-glucopyranoside

Uniqueness

Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside is unique due to its specific acetyl protection groups, which provide stability and reactivity in various chemical reactions. This makes it a valuable compound for synthetic and medicinal chemistry.

Properties

IUPAC Name

[4,5-diacetyloxy-2-(aminomethyl)-6-methoxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDBDCQBZQQWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673720
Record name Methyl 2,3,4-tri-O-acetyl-6-amino-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

715649-25-5
Record name Methyl 2,3,4-tri-O-acetyl-6-amino-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside
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Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside
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Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside
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Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside
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Reactant of Route 6
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Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside

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